2,6-Dichloro-4-fluorobenzenesulfonyl chloride
Overview
Description
“2,6-Dichloro-4-fluorobenzenesulfonyl chloride” is a chemical compound with the molecular formula C6H2Cl3FO2S . It has an average mass of 263.501 Da and a monoisotopic mass of 261.882507 Da .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a benzene ring substituted with two chlorine atoms, one fluorine atom, and a sulfonyl chloride group .
Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” are not fully detailed in the available resources. The compound has a molecular weight of 263.50100 .
Scientific Research Applications
Synthesis of Intermediates for Pesticides
2,6-Dichloro-4-fluorobenzenesulfonyl chloride may serve as a precursor in the synthesis of intermediates for pesticides. A study demonstrates a novel synthesis route for 2-chloro-4-fluoro-5-nitrobenzenesulfonyl chloride, which is useful in preparing key intermediates for herbicidal applications (Xiao-hua Du et al., 2005). This research suggests that similar compounds, including this compound, could be synthesized through innovative routes for use in agricultural chemicals.
Advanced Oxidation Processes
In environmental science, derivatives of this compound could be investigated for their roles in advanced oxidation processes (AOPs). A study on the degradation of azo dyes in textile wastewater indicates the formation of chlorinated aromatic compounds during AOPs, demonstrating the complex interactions of such chlorinated compounds with pollutants (Ruixia Yuan et al., 2011). Although not directly involving this compound, this research underlines the potential of related chlorinated sulfonyl chlorides in environmental chemistry.
Organic Synthesis
This compound can be a valuable reagent in organic synthesis, particularly in constructing complex molecules. Research on the synthesis of isomeric fluoronitrobenzenesulfonyl chlorides demonstrates the compound's utility in producing diverse chemical structures through regioselective reactions, which are crucial in medicinal chemistry and material science (Sergey Zhersh et al., 2010).
Mechanism of Action
Mode of Action
2,6-Dichloro-4-fluorobenzenesulfonyl chloride, like other sulfonyl chlorides, is an electrophilic compound that can undergo nucleophilic substitution reactions . It can react with nucleophiles such as amines, alcohols, and thiols to form sulfonamides, sulfonate esters, and sulfonate thioesters, respectively .
Action Environment
Environmental factors such as pH, temperature, and the presence of other chemicals can influence the action, efficacy, and stability of this compound . For instance, it is moisture sensitive, indicating that it can readily react with water .
Properties
IUPAC Name |
2,6-dichloro-4-fluorobenzenesulfonyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2Cl3FO2S/c7-4-1-3(10)2-5(8)6(4)13(9,11)12/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICHYMVBIIFENJM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Cl)S(=O)(=O)Cl)Cl)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2Cl3FO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10679322 | |
Record name | 2,6-Dichloro-4-fluorobenzene-1-sulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10679322 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
88972-04-7 | |
Record name | 2,6-Dichloro-4-fluorobenzene-1-sulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10679322 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.